3-[1-(Dimethylamino)ethyl]phenol

Analytical Chemistry Pharmaceutical Quality Control Pharmacokinetics

3-[1-(Dimethylamino)ethyl]phenol is the indispensable chiral carbamate precursor for rivastigmine API synthesis. Its (S)-enantiomer is the designated USP impurity (Rivastigmine Related Compound C) and the major active metabolite NAP226-90. No alternative amino phenol can replace it without invalidating ANDA/NDA filings. This compound enables final carbamoylation, stability-indicating HPLC method validation, and metabolite quantification. Secure the only intermediate that preserves regulatory compliance and synthetic pathway integrity.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 105601-04-5
Cat. No. B027075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Dimethylamino)ethyl]phenol
CAS105601-04-5
SynonymsN,N-Dimethyl-N-[1-(3’-hydroxyphenyl)ethyl]amine; _x000B_ZNS 114-666;  NAP 226-90
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N(C)C
InChIInChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3
InChIKeyGQZXRLWUYONVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) for Rivastigmine API Synthesis & Chiral Intermediate Procurement


3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) is a chiral amino phenol that serves as the key carbamate precursor in the synthesis of rivastigmine, a front-line therapeutic for Alzheimer's disease [1]. This compound's structure—a phenolic ring with a 1-(dimethylamino)ethyl side chain—uniquely enables the final carbamoylation step to produce the active pharmaceutical ingredient (API). Beyond its role as an intermediate, the (S)-enantiomer is a major active metabolite (NAP226-90) of rivastigmine itself, and its specific retention within the acetylcholinesterase active site is critical to the drug's prolonged pseudo-irreversible inhibition [2].

Why Generic Substitution of 3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) Fails for cGMP Rivastigmine Production


Simple substitution of 3-[1-(dimethylamino)ethyl]phenol with other in-class amino phenols (e.g., 3-hydroxyacetophenone, 3-(1-(methylamino)ethyl)phenol, or 3-methoxyphenyl analogs) is not possible without fundamentally altering the validated synthetic pathway and final drug product. Rivastigmine's synthesis and its pharmacopeial monograph are critically dependent on this specific intermediate; the (S)-enantiomer is a named impurity (USP Rivastigmine Related Compound C) requiring strict analytical control, and its unique leaving group properties are essential for the drug's mechanism of action [1]. Altering this core scaffold would invalidate established regulatory filings, necessitate a new drug application (NDA), and likely result in a molecule with altered potency and pharmacokinetics [2]. The evidence below quantifies these critical differences.

Quantitative Differentiation of 3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5) vs. Closest Analogs: A Data-Driven Procurement Guide


Regulatory Status: Defined as a Primary Pharmacopeial Impurity and Metabolite

The (S)-enantiomer of this compound is officially recognized as a key process impurity and a primary active metabolite of rivastigmine. It is listed as Rivastigmine Related Compound C in the USP monograph, with a validated HPLC method demonstrating a resolution (Rs) greater than 4.0 between the API and this specific impurity [1]. In contrast, other potential synthetic by-products or related amino phenols (e.g., 3-hydroxyacetophenone or the (R)-enantiomer) are not recognized as the primary metabolite and do not have the same defined acceptance criteria in the final drug product specification .

Analytical Chemistry Pharmaceutical Quality Control Pharmacokinetics

Synthesis Efficiency: 84% Overall Yield in an Industrial-Scale Enantioselective Route

A published industrial-scale process using Ir-SpiroPAP-catalyzed asymmetric hydrogenation directly yields the desired (S)-enantiomer of 3-[1-(dimethylamino)ethyl]phenol, completing the entire synthesis of rivastigmine in four steps with an 84% overall yield [1]. This is a significant improvement over alternative routes that rely on classical resolution of the racemic mixture or start from 3-hydroxyacetophenone via a Leuckart-Wallach reaction, which typically involve more steps and lower overall yields (often <50% from starting material) [2].

Process Chemistry Green Chemistry API Manufacturing

Structural Differentiation in the Drug's Active Site: The Leaving Group Retention Mechanism

Crystallographic analysis of the rivastigmine-acetylcholinesterase conjugate (2.2 Å resolution) revealed that the (-)-S-3-[1-(dimethylamino)ethyl]phenol leaving group is not simply released but is retained in the enzyme's anionic site, causing a significant conformational change that disrupts the catalytic triad [1]. In comparison, related analogs with different amine substitution patterns (e.g., 3-(1-(methylamino)ethyl)phenol) or an altered ring position would not form the same stabilizing interactions, leading to a less potent pseudo-irreversible inhibition profile [2].

Structural Biology Enzymology Drug Mechanism

Best Research and Industrial Application Scenarios for 3-[1-(Dimethylamino)ethyl]phenol (CAS 105601-04-5)


cGMP Manufacturing of Rivastigmine Tartrate API

This is the primary and most critical application. The (S)-enantiomer is used directly in the final carbamoylation step to produce rivastigmine. The high-yielding, enantioselective route (84% overall yield) [1] and the compound's status as a USP Reference Standard make it the only acceptable starting material for ANDA or NDA submissions for generic or novel rivastigmine formulations. Using any other intermediate would require a complete revalidation of the manufacturing process and new toxicology studies.

Analytical Method Development and Quality Control Reference

As a defined USP impurity (Rivastigmine Related Compound C), the (S)-enantiomer is essential for developing and validating stability-indicating HPLC methods. The documented chromatographic resolution (Rs > 4.0) [1] allows for its precise quantification in API batches and finished drug products. It is also used as a certified reference standard for system suitability testing in quality control laboratories .

In Vitro Metabolism and Pharmacokinetic Studies

The (S)-enantiomer is the major active metabolite of rivastigmine, formed after the drug carbamoylates its target enzyme [1]. Researchers use this compound as an analytical standard to quantify metabolite formation in microsomal or hepatocyte assays, or to study its own independent pharmacological activity. Its unique retention in the AChE active site is a key parameter in understanding the drug's prolonged duration of action.

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